molecular formula C9H8N4S B11897099 2-Amino-1,8-naphthyridine-3-carbothioamide CAS No. 60467-81-4

2-Amino-1,8-naphthyridine-3-carbothioamide

Cat. No.: B11897099
CAS No.: 60467-81-4
M. Wt: 204.25 g/mol
InChI Key: KLFIFHJJGNHINM-UHFFFAOYSA-N
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Description

2-Amino-1,8-naphthyridine-3-carbothioamide is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes an amino group at the second position, a naphthyridine ring, and a carbothioamide group at the third position. The presence of these functional groups imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1,8-naphthyridine-3-carbothioamide can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions. For instance, the reaction of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) can efficiently generate trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1,8-naphthyridine-3-carbothioamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.

    Substitution: The amino and carbothioamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions include various naphthyridine derivatives with modified functional groups, which can be tailored for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-amino-1,8-naphthyridine-3-carbothioamide exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, which is attributed to its ability to interfere with microbial metabolic processes.

Comparative Antimicrobial Efficacy

CompoundActivityReference
This compoundStrong antibacterial activity
Nalidixic Acid (first derivative)Antibacterial for urinary tract infections
1,8-Naphthyridine derivativesBroad-spectrum antimicrobial effects

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Various studies have demonstrated its ability to inhibit cancer cell proliferation through several mechanisms:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : It can halt the cell cycle at specific phases, particularly G2/M phase, which is crucial for preventing tumor growth.
  • Topoisomerase Inhibition : By inhibiting topoisomerase enzymes, it disrupts DNA replication in cancer cells.

Case Studies on Anticancer Activity

StudyFindingsReference
Hwang et al. (2012)Compound showed cytotoxicity similar to doxorubicin against multiple cancer cell lines
Recent Synthesis StudiesNew derivatives exhibited high cytotoxicity against various cancer cell lines

Mechanism of Action

The mechanism of action of 2-Amino-1,8-naphthyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

  • 2-Amino-1,8-naphthyridine-3-carbonitrile
  • 1,6-Naphthyridin-2-amine
  • 6-Bromo-1,8-naphthyridin-2-amine
  • 2-Methyl-1,8-naphthyridine

Comparison: Compared to these similar compounds, 2-Amino-1,8-naphthyridine-3-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential for diverse applications. The carbothioamide group enhances the compound’s ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Biological Activity

2-Amino-1,8-naphthyridine-3-carbothioamide is a compound belonging to the naphthyridine family, recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H8_{8}N2_{2}S, with a molecular weight of approximately 188.24 g/mol. Its structure features an amino group at the 2-position, a naphthyridine core, and a carbothioamide functional group at the 3-position. These functional groups contribute to its chemical reactivity and biological activity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC10_{10}H8_{8}N2_{2}S
Molecular Weight188.24 g/mol
Functional GroupsAmino (–NH2_2), Carbothioamide (–C(S)NH2_2)
Core StructureNaphthyridine

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth through mechanisms such as enzyme inhibition and disruption of cellular processes.

Minimum Inhibitory Concentration (MIC)

In vitro studies have reported MIC values indicating potent antimicrobial effects. For instance, certain derivatives of this compound showed MIC values as low as 0.22 to 0.25 μg/mL against specific bacterial strains, suggesting strong antibacterial properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms involve interference with DNA replication and apoptosis pathways.

Case Study: Cancer Cell Lines

A study evaluated the effects of this compound on different tumor cell lines, revealing significant antiproliferative effects. The compound was found to inhibit the growth of cancer cells through targeted action on critical cellular pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial growth and cancer cell proliferation.
  • DNA Interaction : It has been shown to bind to DNA motifs, disrupting normal replication processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.

Table 2: Summary of Biological Activities

Activity TypeMechanismObservations
AntimicrobialEnzyme inhibitionMIC values as low as 0.22 μg/mL
AnticancerDNA interaction & apoptosis inductionSignificant growth inhibition in cancer cell lines
Other ActivitiesROS generationInduction of oxidative stress leading to cell death

Properties

CAS No.

60467-81-4

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

2-amino-1,8-naphthyridine-3-carbothioamide

InChI

InChI=1S/C9H8N4S/c10-7-6(8(11)14)4-5-2-1-3-12-9(5)13-7/h1-4H,(H2,11,14)(H2,10,12,13)

InChI Key

KLFIFHJJGNHINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2N=C1)N)C(=S)N

Origin of Product

United States

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